molecular formula C24H22N4O4 B2375971 (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1428382-02-8

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2375971
CAS No.: 1428382-02-8
M. Wt: 430.464
InChI Key: MPGBKQUSLJVVKU-CMDGGOBGSA-N
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Description

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that features a complex structure combining indole, pyrimidine, and trimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The indole and pyrimidine derivatives are coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: can be compared to other indole-pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBKQUSLJVVKU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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